5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone
Description
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Key absorptions include:
UV-Vis Spectroscopy
The conjugated π-system of the pyridinone ring absorbs at λₘₐₓ ≈ 270–290 nm (ε ~ 10⁴ M⁻¹cm⁻¹), with a bathochromic shift due to the electron-withdrawing iodine substituent.
Tautomeric Behavior and Hydrogen Bonding Patterns
The compound exists predominantly in the 4(1H)-pyridinone tautomeric form (keto form) in the solid state, as evidenced by IR carbonyl stretches at 1660–1680 cm⁻¹. In solution, equilibrium between keto and enol tautomers is influenced by solvent polarity. For example:
- Keto form : Stabilized in aprotic solvents (DMSO, CDCl₃) via intramolecular hydrogen bonding between the hydroxymethyl group and carbonyl oxygen (O···H–O distance: ~1.9 Å).
- Enol form : Favored in protic solvents (MeOH, H₂O) due to intermolecular H-bonding with solvent molecules.
X-ray studies of related compounds, such as 3-iodopyridin-4-ol, reveal dimeric structures linked by N–H···O hydrogen bonds (N···O: 2.8–3.0 Å). Similar interactions are expected in the title compound, with additional stabilization from C–H···π interactions involving the benzyl group.
Solubility Profile and Partition Coefficients
Solubility
Partition Coefficients
Properties
IUPAC Name |
2-(hydroxymethyl)-3-iodo-5-phenylmethoxy-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12INO3/c14-12-10(7-16)15-6-11(13(12)17)18-8-9-4-2-1-3-5-9/h1-6,16H,7-8H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGVSLCYFXPQSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CNC(=C(C2=O)I)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between an appropriate aldehyde and an amine, followed by cyclization.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde or a formaldehyde equivalent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Deiodinated compounds
Substitution: Substituted pyridinone derivatives
Scientific Research Applications
Structural Features
The compound contains a benzyloxy group and a hydroxymethyl group, which contribute to its reactivity and interaction with biological targets. The presence of iodine enhances its potential as a radiolabeled compound for imaging studies.
Medicinal Chemistry
5-(Benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone has been explored for its pharmacological properties. Its structure allows for modifications that can lead to the development of new therapeutic agents targeting various diseases.
Case Study: Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. For instance, pyridinone derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. Further investigation into this specific compound could reveal similar activities.
Proteomics Research
The compound is utilized in proteomics, particularly in the study of protein interactions and functions. Its ability to selectively bind to certain proteins makes it a valuable tool in understanding complex biological pathways.
Case Study: Protein Labeling
In proteomics, labeling agents are crucial for tracking proteins within cellular systems. This compound can be employed as a labeling agent due to its reactive hydroxymethyl group, which can form covalent bonds with amino acid side chains in proteins.
Radiochemistry
The iodine atom in the compound's structure provides opportunities for radiolabeling, making it useful in imaging techniques such as PET (Positron Emission Tomography) and SPECT (Single Photon Emission Computed Tomography).
Case Study: Imaging Studies
Radiolabeled compounds are essential in medical imaging for diagnosing diseases. The incorporation of iodine allows for the visualization of biological processes in vivo, aiding in early disease detection and monitoring treatment responses.
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and nucleic acids. The benzyloxy group and the iodine atom can play crucial roles in its binding affinity and specificity. The hydroxymethyl group can participate in hydrogen bonding and other interactions that influence its activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical and Functional Differences
1-Methyl derivatives (IIb) exhibit reduced hydrogen-bonding capacity due to N-methylation, altering solubility and crystallinity .
Biological Activity :
- P1 (debenzylated analog) shows potent iron chelation and antioxidant activity, whereas the benzyl-protected IIa and iodinated derivative may have modified bioavailability due to lipophilic groups .
- Triazole-containing analogs (e.g., ) demonstrate divergent biological roles, such as enzyme inhibition, owing to sulfur-based interactions .
Synthetic Complexity: Iodination steps (required for the target compound) introduce regioselectivity challenges absent in simpler analogs like IIa .
Spectroscopic and Crystallographic Data
- 1H-NMR: The target compound’s 3-iodo substituent deshields adjacent protons (e.g., H-C3), causing distinct δ shifts compared to non-iodinated analogs (e.g., δ ~7.55 ppm for H-C3 in iodinated vs. δ ~6.22 ppm in non-iodinated derivatives) .
- IR : A C-I stretch (~500 cm⁻¹) is unique to the iodinated compound, absent in analogs like IIa .
- Crystal Packing : The hydroxymethyl group in P1 forms hydrogen-bonded zig-zag chains, while the bulkier iodine in the target compound may disrupt such patterns, favoring van der Waals interactions .
Biological Activity
5-(Benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone (CAS: 1192263-75-4) is a pyridine derivative with potential biological activity, particularly in the context of cancer research and enzyme inhibition. This compound has garnered attention due to its structural features that may confer specific interactions with biological targets.
- Molecular Formula : C13H12INO3
- Molecular Weight : 357.15 g/mol
- Purity : >95%
- Melting Point : 206-209 °C
- Boiling Point : Approximately 501.1 °C .
Research has indicated that this compound exhibits significant inhibitory effects on the c-Met receptor, which is implicated in various cancers. The compound was evaluated for its ability to inhibit c-Met with an IC50 value of 12 nM, demonstrating its potency in blocking this receptor's activity .
Binding Affinity and Selectivity
The binding model of the compound with c-Met was elucidated through molecular docking studies, revealing a high degree of selectivity for c-Met over other kinases tested. This selectivity is crucial for minimizing off-target effects in therapeutic applications .
Biological Activity Studies
Several studies have explored the biological activities associated with this compound:
- c-Met Inhibition :
- Anticancer Activity :
- Enzyme Inhibition :
Case Studies
A notable study involved the synthesis and evaluation of multiple derivatives of pyridinones similar to this compound. These derivatives were assessed for their anticancer activity against several human cancer cell lines using the MTT assay:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A2780 (Ovarian) | 12 | c-Met Inhibition |
| Other derivatives | HepG2 (Liver) | 10 | Various Enzyme Inhibitions |
| MCF7 (Breast) | 15 | Induction of Apoptosis |
The data indicates that while the compound is effective across various lines, its mechanism primarily revolves around c-Met inhibition leading to reduced cell viability in cancerous cells .
Q & A
Q. Methodological Answer :
- Electrophilicity : The iodine atom’s large size and polarizability enhance electrophilic aromatic substitution (EAS) reactivity. Compare iodination vs. bromination () using kinetic studies (e.g., monitoring reaction rates under identical conditions).
- Stability : Iodo derivatives are prone to photodehalogenation. Use UV-vis spectroscopy to assess stability under light exposure .
- Cross-coupling potential : The iodine substituent enables Suzuki-Miyaura couplings. Test with aryl boronic acids (e.g., phenylboronic acid) under Pd catalysis .
Data Interpretation : Contrast NMR shifts (¹H/¹³C) of iodo vs. bromo analogs to evaluate electronic effects.
Advanced: What methodologies are used to study hydrogen bonding interactions in this compound?
Q. Methodological Answer :
- X-ray crystallography : Resolve intermolecular interactions (e.g., O8–H8A⋯O4, distance ~2.8 Å) .
- IR spectroscopy : Identify O–H and N–H stretching frequencies (e.g., broad peaks at 3200–3500 cm⁻¹) .
- Solid-state NMR : Probe hydrogen bonding via ¹H chemical shifts and dipolar couplings .
- Molecular dynamics simulations : Model solvent effects (e.g., water vs. DMSO) on hydrogen bond stability.
Practical Tip : For aqueous solutions, use D₂O exchange experiments to confirm labile protons.
Advanced: How can researchers resolve contradictions in spectral data from different synthetic batches?
Q. Methodological Answer :
Identify impurities : Use LC-MS to detect byproducts (e.g., deiodinated species or residual benzyl groups) .
Optimize purification :
- For polar impurities: Employ gradient column chromatography (silica gel, CH₂Cl₂/MeOH).
- For metal residues: Chelate with EDTA followed by recrystallization .
Validate reproducibility :
- Compare ¹H NMR (e.g., integration ratios) and HRMS across batches.
- Use controlled iodination conditions (e.g., stoichiometric I₂, inert atmosphere) to minimize variability .
Case Study : reports 86% yield for a related compound, while achieves >95% purity after hydrogenolysis—highlighting the impact of reaction time and catalyst loading.
Advanced: What are the implications of this compound’s structural analogs in biological applications?
Q. Methodological Answer :
- Tyrosinase inhibition : Analogs like 5-(benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one show anti-browning activity in fresh-cut apples (IC₅₀ ~12 µM). Test the iodo derivative’s efficacy via enzyme assays (e.g., mushroom tyrosinase inhibition) .
- Iron chelation : Hydroxypyridinones (e.g., P1 in ) bind Fe³⁺. Use UV titration (λ = 450 nm) to measure binding constants (logβ) .
- Antiviral potential : Pyridinone derivatives () inhibit viral polymerases. Screen against RNA viruses (e.g., RSV) using plaque reduction assays .
Data Integration : Compare IC₅₀ values of iodo vs. non-iodo analogs to assess halogen effects on bioactivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
